molecular formula C7H7ClN2O2 B14852762 (4-Amino-6-chloropyridin-2-YL)acetic acid

(4-Amino-6-chloropyridin-2-YL)acetic acid

Cat. No.: B14852762
M. Wt: 186.59 g/mol
InChI Key: XJBAVTKKMIKJSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-chloropyridin-2-YL)acetic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent acetic acid substitution . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-chloropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

(4-Amino-6-chloropyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-6-chloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-chloropyridin-3-YL)acetic acid
  • (4-Amino-5-chloropyridin-2-YL)acetic acid
  • (4-Amino-6-bromopyridin-2-YL)acetic acid

Uniqueness

(4-Amino-6-chloropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(4-amino-6-chloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

XJBAVTKKMIKJSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)N

Origin of Product

United States

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